

Application Notes and Protocols for Purity Assessment of URB754

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Compound of Interest

Compound Name: URB754

Cat. No.: B019394

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Introduction

URB754 (6-methyl-2-[(4-methylphenyl)amino]-1-benzoxazin-4-one) is a compound initially identified as a potent, noncompetitive inhibitor of monoacylglycerol lipase (MGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3] Subsequent research, however, has revealed that the potent MGL inhibitory activity observed in commercial samples of **URB754** is primarily attributable to a bioactive impurity, bis(methylthio)mercurane.[2] Furthermore, some studies have reported that **URB754** itself has no significant inhibitory effect on MGL or fatty acid amide hydrolase (FAAH) in rat brain preparations.[4] Given this critical context, rigorous purity assessment of **URB754** is paramount to ensure the validity of experimental results and to accurately attribute any observed biological activity.

These application notes provide a comprehensive protocol for determining the purity of **URB754** using orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

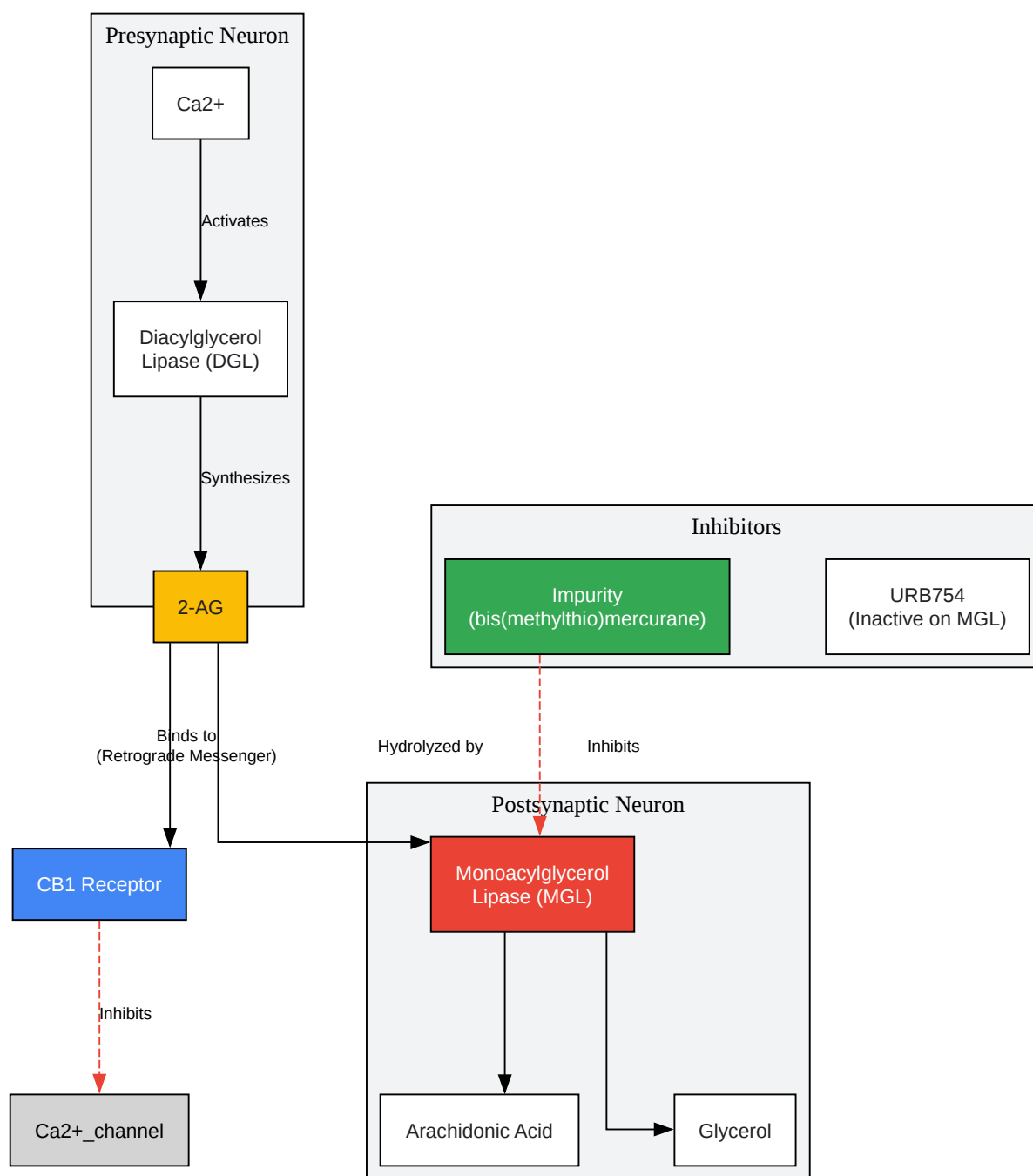
Physicochemical Properties of URB754

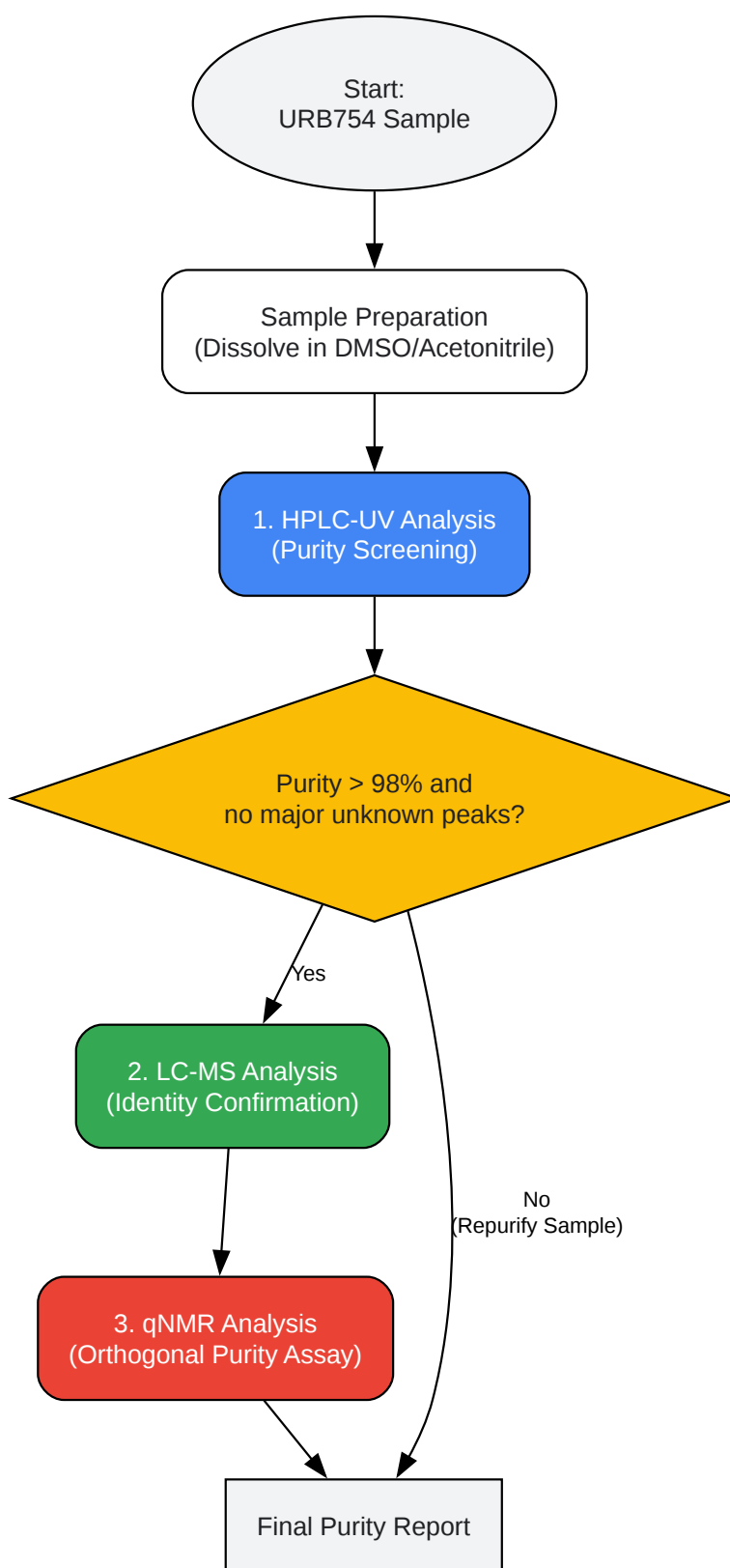
A summary of the key chemical and physical properties of **URB754** is presented below. This information is essential for sample preparation and the setup of analytical instrumentation.

Property	Value
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₂ [1][2]
Molecular Weight	266.30 g/mol [1][5]
CAS Number	86672-58-4[2][6]
Appearance	Crystalline solid
Solubility	Soluble in DMSO (10 mg/mL) and DMF (20 mg/mL)[2][6]
UV λ _{max}	216, 247, 283, 348 nm[2]

Signaling Pathway Context

The diagram below illustrates the intended, albeit now contested, target of **URB754** within the endocannabinoid signaling pathway. The primary impurity, bis(methylthio)mercurane, is the active compound that inhibits MGL.





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- To cite this document: BenchChem. [Application Notes and Protocols for Purity Assessment of URB754]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019394#protocol-for-testing-urb754-purity]

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